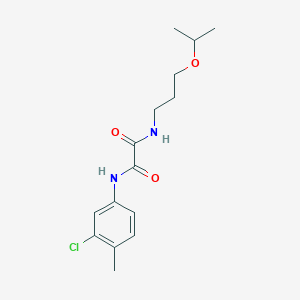![molecular formula C17H14BrNO2 B4683853 3-[(4-acetylphenyl)amino]-1-(4-bromophenyl)-2-propen-1-one](/img/structure/B4683853.png)
3-[(4-acetylphenyl)amino]-1-(4-bromophenyl)-2-propen-1-one
Descripción general
Descripción
3-[(4-acetylphenyl)amino]-1-(4-bromophenyl)-2-propen-1-one, also known as BRD-K58045855, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
3-[(4-acetylphenyl)amino]-1-(4-bromophenyl)-2-propen-1-one5 exerts its pharmacological effects by inhibiting the activity of specific enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and epigenetic regulation. In addition, it can inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
3-[(4-acetylphenyl)amino]-1-(4-bromophenyl)-2-propen-1-one5 has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and improvement of cognitive function. It has also been shown to have antioxidant properties and can protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-[(4-acetylphenyl)amino]-1-(4-bromophenyl)-2-propen-1-one5 is its potential therapeutic applications in a range of diseases. It has been shown to have a favorable toxicity profile and can be administered orally or intravenously. However, one limitation is the lack of clinical data on its safety and efficacy in humans. In addition, further studies are needed to determine its optimal dosage and treatment duration.
Direcciones Futuras
For research on 3-[(4-acetylphenyl)amino]-1-(4-bromophenyl)-2-propen-1-one5 include investigating its potential therapeutic applications in other diseases, such as autoimmune disorders and metabolic diseases. In addition, further studies are needed to elucidate its mechanism of action and identify potential biomarkers for patient selection. Moreover, the development of novel analogs of 3-[(4-acetylphenyl)amino]-1-(4-bromophenyl)-2-propen-1-one5 with improved pharmacological properties could lead to the discovery of new therapeutic agents.
Aplicaciones Científicas De Investigación
3-[(4-acetylphenyl)amino]-1-(4-bromophenyl)-2-propen-1-one5 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, it has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. 3-[(4-acetylphenyl)amino]-1-(4-bromophenyl)-2-propen-1-one5 has also been studied for its neuroprotective effects and its ability to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
(E)-3-(4-acetylanilino)-1-(4-bromophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c1-12(20)13-4-8-16(9-5-13)19-11-10-17(21)14-2-6-15(18)7-3-14/h2-11,19H,1H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBQRIPAWOXYOM-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201972 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3'-[dithiobis(methylene)]bis(5-methyl-1H-pyrazole-4-carbohydrazide)](/img/structure/B4683772.png)
![1-[4-(2-methylphenoxy)butyl]-1H-benzimidazole](/img/structure/B4683781.png)
![methyl {4-[(mesitylamino)sulfonyl]phenoxy}acetate](/img/structure/B4683785.png)
![N-(4-chlorophenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide](/img/structure/B4683788.png)
![1-[(4-chlorobenzyl)sulfonyl]-4-ethylpiperazine](/img/structure/B4683792.png)
![N-{4-[(2-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}hydrazino)sulfonyl]phenyl}acetamide](/img/structure/B4683804.png)



![N-benzyl-N-methyl-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4683827.png)
![1-(4-{4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4683840.png)
![4-{[(4-propylphenyl)sulfonyl]amino}benzamide](/img/structure/B4683850.png)
![1-methyl-N-{2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4683858.png)
![methyl 7-cyclopropyl-1-(2-methoxyphenyl)-3-[2-(4-morpholinyl)ethyl]-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4683868.png)